3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
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Overview
Description
3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including cardiovascular and hypertensive effects, as well as their role as ATP-sensitive potassium channel openers . The compound’s structure features a pyrrolidine ring fused to a benzo[e][1,2,4]thiadiazine 1,1-dioxide core, making it a unique scaffold for drug discovery and development .
Preparation Methods
The synthesis of 3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction proceeds through the formation of substituted amidines, which are then cyclized to the corresponding 1,2,4-thiadiazine 1,1-dioxides in the presence of pyridine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its role as an ATP-sensitive potassium channel opener . By opening these channels, the compound inhibits insulin release from pancreatic beta cells, which can be beneficial in managing conditions like hyperinsulinemia . Additionally, the compound’s interaction with various enzymes, such as xanthine oxidase and aldose reductase, contributes to its diverse biological activities .
Comparison with Similar Compounds
3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine 1,1-dioxides: Known for their cardiovascular and hypertensive effects.
1,2,4-Pyridothiadiazine 1,1-dioxides: These compounds also act as ATP-sensitive potassium channel openers and have similar biological activities.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their versatile biological activities and ability to explore pharmacophore space.
The uniqueness of this compound lies in its specific structural features and the combination of a pyrrolidine ring with a benzo[e][1,2,4]thiadiazine 1,1-dioxide core, which provides a distinct pharmacological profile .
Properties
IUPAC Name |
3-pyrrolidin-3-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c15-17(16)10-4-2-1-3-9(10)13-11(14-17)8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFRAWZECAHDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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